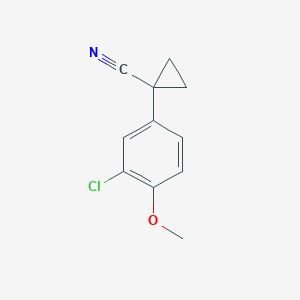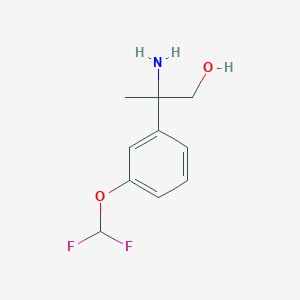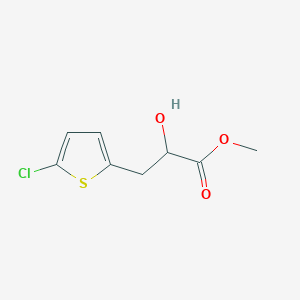
Methyl 3-(5-chlorothiophen-2-yl)-2-hydroxypropanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 3-(5-chlorothiophen-2-yl)-2-hydroxypropanoate is a chemical compound that belongs to the class of thiophene derivatives Thiophene is a five-membered heteroaromatic compound containing a sulfur atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of methyl 3-(5-chlorothiophen-2-yl)-2-hydroxypropanoate typically involves the reaction of methyl 2-bromoacinnamates with methyl thioglycolate in the presence of sodium methoxide (NaOMe) under reflux conditions in dry methanol (MeOH) . This one-pot reaction yields methyl 5-aryl-3-hydroxythiophene-2-carboxylates in moderate to high yields.
Industrial Production Methods
Industrial production methods for thiophene derivatives often involve the use of catalytic systems, such as nickel and palladium-based catalysts, to achieve high yields and selectivity . These methods are designed to be cost-effective and environmentally friendly, making them suitable for large-scale production.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 3-(5-chlorothiophen-2-yl)-2-hydroxypropanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the compound into thiol derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorine atom on the thiophene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions to achieve substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Various substituted thiophene derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Methyl 3-(5-chlorothiophen-2-yl)-2-hydroxypropanoate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex thiophene derivatives.
Mécanisme D'action
The mechanism of action of methyl 3-(5-chlorothiophen-2-yl)-2-hydroxypropanoate involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes or inhibit essential enzymes . The compound’s anti-inflammatory effects could be due to its interaction with inflammatory mediators and signaling pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
Thiophene: The parent compound, which is a five-membered heteroaromatic ring containing sulfur.
Methyl 5-aryl-3-hydroxythiophene-2-carboxylates: Similar compounds synthesized using similar methods.
2-Butylthiophene: Used in the synthesis of anticancer agents.
Uniqueness
Methyl 3-(5-chlorothiophen-2-yl)-2-hydroxypropanoate is unique due to the presence of both a chlorine atom and a hydroxyl group on the thiophene ring, which can significantly influence its chemical reactivity and biological activity. This combination of functional groups makes it a versatile compound for various applications in research and industry.
Propriétés
Formule moléculaire |
C8H9ClO3S |
|---|---|
Poids moléculaire |
220.67 g/mol |
Nom IUPAC |
methyl 3-(5-chlorothiophen-2-yl)-2-hydroxypropanoate |
InChI |
InChI=1S/C8H9ClO3S/c1-12-8(11)6(10)4-5-2-3-7(9)13-5/h2-3,6,10H,4H2,1H3 |
Clé InChI |
MYBZYHXNIXBFGW-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)C(CC1=CC=C(S1)Cl)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


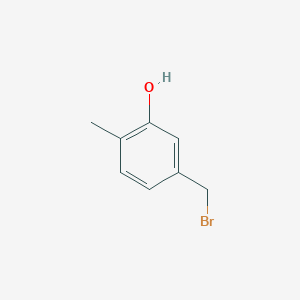
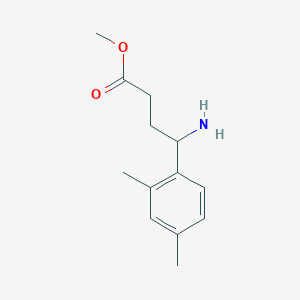

![2,2,2-trifluoro-1-[1-(prop-2-en-1-yl)-1H-imidazol-2-yl]ethan-1-one](/img/structure/B13606649.png)

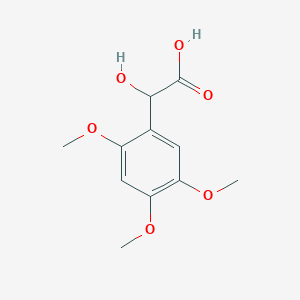
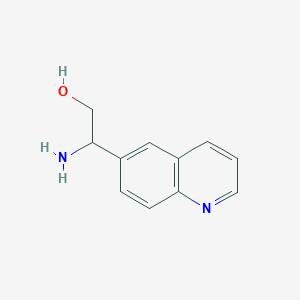

![tert-butylN-[1-(5-bromo-1,3,4-thiadiazole-2-carbonyl)piperidin-4-yl]carbamate](/img/structure/B13606684.png)


